molecular formula C15H13FO B1446486 2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde CAS No. 1350760-25-6

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde

Cat. No.: B1446486
CAS No.: 1350760-25-6
M. Wt: 228.26 g/mol
InChI Key: FIFXGBJOPHNMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure, along with two methyl groups at the 2 and 6 positions and an aldehyde group at the 4 position. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is unique due to the combination of its structural features, including the fluorine atom, methyl groups, and aldehyde group.

Properties

IUPAC Name

4-(4-fluorophenyl)-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFXGBJOPHNMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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